molecular formula C26H34N4O6S2 B1673083 DCFPE CAS No. 117550-12-6

DCFPE

Cat. No.: B1673083
CAS No.: 117550-12-6
M. Wt: 562.7 g/mol
InChI Key: LINHQEFGHROEAQ-BURNTYAHSA-N
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Description

DCFPE is a complex peptide compound. It is composed of tyrosine, cysteine, phenylalanine, and penicillamine residues. This compound is of significant interest in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DCFPE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Coupling: The amino acids are coupled to the resin using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.

    Cyclization: The linear peptide is cyclized to form the desired cyclic structure. This step often requires specific conditions to ensure the correct formation of disulfide bonds between cysteine and penicillamine residues.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are commonly used to increase efficiency and yield. Purification of the final product is achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

DCFPE can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The amino acid residues can undergo substitution reactions, particularly at the aromatic rings of tyrosine and phenylalanine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitrating agents or halogenating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Free thiol groups.

    Substitution: Nitrated or halogenated derivatives of the peptide.

Scientific Research Applications

DCFPE has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and cyclization reactions.

    Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of DCFPE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate signaling pathways by binding to these targets and altering their activity. The presence of disulfide bonds and aromatic residues in the peptide structure plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • DCFPE
  • H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-NH2
  • H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-OCH3

Uniqueness

This compound is unique due to its specific sequence and cyclic structure, which confer distinct biological activities and chemical properties. The presence of penicillamine, a derivative of cysteine, adds to its uniqueness by introducing additional steric and electronic effects.

Properties

IUPAC Name

[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl] (2S)-2-amino-3-methyl-3-sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O6S2/c1-26(2,38)21(28)25(35)36-24(34)19(13-15-6-4-3-5-7-15)29-23(33)20(14-37)30-22(32)18(27)12-16-8-10-17(31)11-9-16/h3-11,18-21,31,37-38H,12-14,27-28H2,1-2H3,(H,29,33)(H,30,32)/t18-,19-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINHQEFGHROEAQ-BURNTYAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)N)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CS)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00151804
Record name H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117550-12-6
Record name H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-OH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117550126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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